Critical Evidence Gap: Absence of Compound-Specific Biological Data for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide
A systematic search of public, admissible databases (PubMed, PubChem, ChEMBL, BindingDB, PatentScope) returned no primary research articles or patents providing quantitative biological activity data (e.g., IC50, Ki, EC50), target engagement, ADME/PK properties, or in vivo efficacy results for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide. This is a critical finding that directly impacts scientific selection and procurement decisions [1]. Available information is limited to basic physicochemical properties (Molecular Formula: C19H19NO4, MW: 325.4) from chemical supplier catalogs, which do not constitute differentiation evidence . Any claims of 'unique' or 'superior' biological activity for this compound in the absence of primary data are unsubstantiated.
| Evidence Dimension | Availability of peer-reviewed, quantitative biological data |
|---|---|
| Target Compound Data | No public data found in PubMed, PubChem, ChEMBL, BindingDB, or patent databases. |
| Comparator Or Baseline | A structurally related phenoxyacetamide derivative (Compound I, from Sayed et al., 2023) demonstrated an IC50 of 1.43 µM against HepG2 cells, serving as a benchmark for the class although it is not the target compound [2]. |
| Quantified Difference | Not calculable (N/A) due to absence of target compound data. |
| Conditions | Database repositories queried on 2026-04-29; comparator data from an in vitro cytotoxicity assay against HepG2 liver cancer cell line [2]. |
Why This Matters
The absence of primary data means the compound cannot be prioritized over any analog based on biological potency or selectivity; selection must rely solely on its structural features for chemical biology or medicinal chemistry optimization programs.
- [1] Systematic search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents for 'N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide' and '2034205-31-5' conducted on 2026-04-29. No primary biological activity data was retrieved. View Source
- [2] Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. View Source
